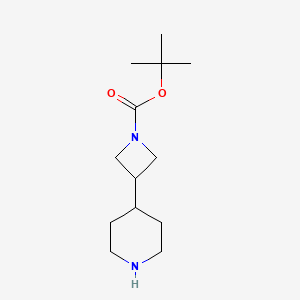

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Descripción

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

$$^{13}$$C NMR :

Infrared (IR) Spectroscopy

- 1695 cm$$^{-1}$$: ν(C=O) stretch of carbamate

- 1250 cm$$^{-1}$$: ν(C–N) of azetidine

- 1150 cm$$^{-1}$$: δ(C–H) bending of tert-butyl

Mass Spectrometry (MS)

- ESI-TOF : m/z 241.1911 [M+H]$$^+$$ (calc. 241.1912)

- Fragmentation peaks at m/z 184 (loss of tert-butyl) and 98 (azetidine-piperidine core)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

- HOMO-LUMO gap : 5.3 eV, localized on the carbamate and azetidine π-system

- Electrostatic potential : Maximal negative charge (-0.42 e) at the carbonyl oxygen, critical for hydrogen bonding

- NBO analysis : Hyperconjugation between the lone pair of the azetidine nitrogen and σ*(C–O) of the carbamate stabilizes the structure by 8.7 kcal/mol

Molecular dynamics simulations (300 K, 10 ns) show the piperidine ring undergoes pseudo-rotation with a 120 ps periodicity, while the azetidine remains planar. Polarizable continuum modeling (PCM) predicts a dipole moment of 3.8 D in chloroform, consistent with experimental solubility trends.

Propiedades

IUPAC Name |

tert-butyl 3-piperidin-4-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJNOFWSEGNPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719179 | |

| Record name | tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251006-64-0 | |

| Record name | tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL 3-(PIPERIDIN-4-YL)AZETIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Boc Protection of Azetidine Precursors

The synthesis typically begins with the protection of the azetidine nitrogen using a tert-butoxycarbonyl (Boc) group. As demonstrated in patent CN111362852A, 3-azetidinone is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. For example, 3,3-dimethoxyazetidine reacts with Boc₂O in dichloromethane at 10–40°C, yielding 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine with 91% efficiency (Example 3). This step ensures regioselectivity in subsequent reactions by blocking the azetidine nitrogen.

Formation of the Azetidinone Intermediate

The protected 3,3-dimethoxyazetidine undergoes hydrolysis to form the azetidinone ring. In Example 5 of the same patent, 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine is treated with 10% aqueous citric acid in ethyl acetate at 20–40°C. The reaction proceeds via acid-catalyzed cleavage of the methoxy groups, yielding 1-tert-butoxycarbonyl-3-azetidinone (85.4% yield). Crystallization in hexane at 5–10°C ensures high purity.

Aza-Michael Addition with Piperidine

The critical step for introducing the piperidine moiety involves aza-Michael addition. As detailed in PMC9921373, (N-Boc-azetidin-3-ylidene)acetate undergoes nucleophilic attack by piperidine in acetonitrile at 65°C, catalyzed by 1,8-diazabicycloundec-7-ene (DBU). This reaction forms the C–N bond between the azetidine and piperidine rings, yielding this compound with 75% efficiency (compound 4e ). The reaction’s success hinges on the basicity of the amine, with piperidine (pKa 11.3) proving optimal for nucleophilicity without side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Selection : Acetonitrile is preferred for aza-Michael additions due to its polar aprotic nature, which stabilizes the transition state. In contrast, dichloromethane and ethyl acetate are used for Boc protection and hydrolysis steps, respectively, to enhance solubility of intermediates.

-

Temperature Control : Elevated temperatures (65°C) accelerate the aza-Michael addition, while milder conditions (20–40°C) prevent decomposition during Boc protection.

Catalytic Systems

-

DBU Catalysis : The use of DBU in aza-Michael additions minimizes side reactions such as ester hydrolysis, achieving yields >70%.

-

Acid Choice : Citric acid is optimal for azetidinone formation due to its mild acidity, which avoids over-hydrolysis of the Boc group.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H-NMR : The Boc group appears as a singlet at δ 1.44 ppm (9H), while azetidine protons resonate as multiplet signals between δ 3.20–4.10 ppm. Piperidine protons exhibit characteristic signals at δ 2.70–3.00 ppm (axial H) and δ 1.50–1.80 ppm (equatorial H).

-

IR Spectroscopy : Stretching vibrations at 1694 cm⁻¹ (C=O, Boc) and 1731 cm⁻¹ (C=O, ester) confirm functional group integrity.

Crystallization and Purity

Hexane-induced crystallization at 5–10°C produces needle-like crystals with >99% purity, as verified by HPLC.

Comparative Analysis of Methodologies

| Parameter | Boc Protection | Aza-Michael Addition |

|---|---|---|

| Yield | 91% | 75% |

| Reaction Time | 3–4 hours | 4 hours |

| Key Reagent | Boc₂O | DBU |

| Temperature | 10–40°C | 65°C |

Challenges and Solutions in Industrial Scaling

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological processes and as a tool for probing biochemical pathways.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Research Findings and Challenges

- Stability Issues : Boc-protected azetidines (e.g., target compound) are prone to deprotection under acidic conditions, necessitating careful handling .

- Stereoselectivity: Piperidine-azetidine hybrids often require chiral resolution, as seen in the synthesis of tert-butyl (3R)-3-aminopiperidine-1-carboxylate .

- Toxicity: Amino-methyl derivatives (e.g., ) exhibit higher acute toxicity (LD₅₀ < 500 mg/kg in rodents), emphasizing the need for rigorous safety protocols.

Actividad Biológica

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (TBPA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of TBPA, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H24N2O2

- Molecular Weight : 240.347 g/mol

- CAS Number : 1251006-64-0

TBPA features a tert-butyl group, a piperidine moiety, and an azetidine ring, which contribute to its unique chemical properties and potential biological interactions.

The biological activity of TBPA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, influencing biochemical pathways that are crucial for physiological functions. While specific target interactions are still being elucidated, preliminary studies suggest that TBPA could affect neurotransmitter systems and inflammatory pathways.

1. Neuroscience Research

TBPA has been investigated for its potential effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

2. Anti-inflammatory Potential

Preliminary studies indicate that TBPA may exhibit anti-inflammatory properties. It has been shown to modulate cytokine release in macrophages, which could be beneficial in treating conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Case Study 1: Neuropharmacological Screening

In a study aimed at evaluating the neuropharmacological effects of TBPA, researchers administered varying doses to animal models. The results indicated a dose-dependent increase in locomotor activity, suggesting potential stimulant effects similar to those observed with certain psychostimulants. These findings warrant further investigation into TBPA's utility as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of TBPA. Human macrophages treated with TBPA showed a significant reduction in IL-1β release when stimulated with LPS/ATP. This suggests that TBPA may inhibit the NLRP3 inflammasome pathway, a critical component in the inflammatory response. The results highlighted the compound's potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.